Cas no 63540-28-3 (3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate)

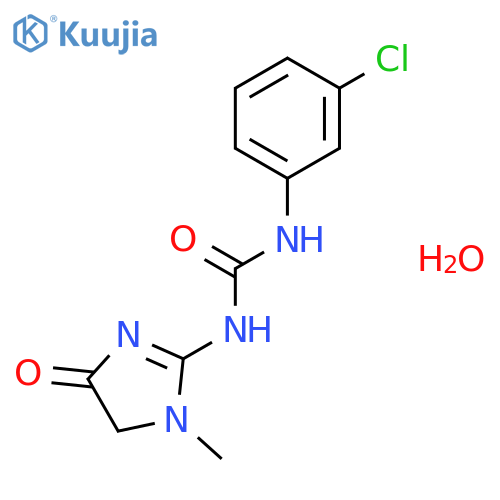

63540-28-3 structure

商品名:3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate

3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate 化学的及び物理的性質

名前と識別子

-

- 3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate

- 1-(3-chlorophenyl)-3-(3-methyl-5-oxo-4H-imidazol-2-yl)urea,hydrate

- 1-(3-chlorophenyl)-3-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)urea hydrate

- (3E)-1-(3-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea;hydrate

- 07O6708M02

- McN-3377-98

- Urea monohydrate, N-(3-chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)-

- fenobam monohydrate

- FENOBAM [USAN]

- 1-(m-Chlorophenyl)-3-(1-methyl-4-oxo-2-imidazolin-2-yl)urea monohydrate

- 63540-28-3

-

- インチ: InChI=1S/C11H11ClN4O2.H2O/c1-16-6-9(17)14-10(16)15-11(18)13-8-4-2-3-7(12)5-8;/h2-5H,6H2,1H3,(H2,13,14,15,17,18);1H2

- InChIKey: UNFQKKSADLVQJE-UHFFFAOYSA-N

- ほほえんだ: CN1CC(=O)NC1=NC(=O)NC2=CC(=CC=C2)Cl.O

計算された属性

- せいみつぶんしりょう: 284.0676180g/mol

- どういたいしつりょう: 284.0676180g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 385

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.8Ų

3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00EQSN-1mg |

3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate |

63540-28-3 | ≥98% | 1mg |

$72.00 | 2024-04-22 | |

| A2B Chem LLC | AG87111-10mg |

3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate |

63540-28-3 | ≥98% | 10mg |

$138.00 | 2024-04-19 | |

| A2B Chem LLC | AG87111-5mg |

3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate |

63540-28-3 | ≥98% | 5mg |

$105.00 | 2024-04-19 | |

| 1PlusChem | 1P00EQSN-10mg |

3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate |

63540-28-3 | ≥98% | 10mg |

$206.00 | 2024-04-22 | |

| 1PlusChem | 1P00EQSN-5mg |

3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate |

63540-28-3 | ≥98% | 5mg |

$165.00 | 2024-04-22 | |

| A2B Chem LLC | AG87111-1mg |

3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate |

63540-28-3 | ≥98% | 1mg |

$29.00 | 2024-04-19 |

3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate 関連文献

-

Sajesh P. Thomas,K. Nagarajan,T. N. Guru Row Chem. Commun. 2012 48 10559

-

Sandeep,Athul Sudheendranath,Paloth Venugopalan,Anil Kumar,Sajesh P. Thomas CrystEngComm 2022 24 7306

-

Sajesh P. Thomas,Mysore S. Pavan,T. N. Guru Row Chem. Commun. 2014 50 49

-

Sajesh P. Thomas,R. Sathishkumar,T. N. Guru Row Chem. Commun. 2015 51 14255

-

Panpan Wang,Xiaonan Gao,Ke Zhang,Qinglan Pei,Xiaobo Xu,Fengmei Yan,Jianghong Dong,Chenxi Jing Phys. Chem. Chem. Phys. 2021 23 24125

63540-28-3 (3-(3-chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate) 関連製品

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量